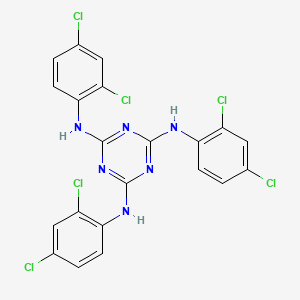![molecular formula C20H26N2O4 B11040975 Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11040975.png)
Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, an isopropyl group, and an ethylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the isopropyl group, and attachment of the ethylanilino moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The ethylanilino moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)methyl)benzoate
Uniqueness
Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the presence of the pyridine ring make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H26N2O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 3-[2-(4-ethylanilino)-2-oxoethyl]-2-oxo-6-propan-2-yl-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C20H26N2O4/c1-5-13-6-8-15(9-7-13)21-17(23)11-14-10-16(20(25)26-4)18(12(2)3)22-19(14)24/h6-9,12,14H,5,10-11H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
KBXWQKSPZMKSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2CC(=C(NC2=O)C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(3-hydroxy-4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11040897.png)
![N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11040898.png)
![2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11040900.png)
![N-(4-bromophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B11040902.png)
![ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)piperidine-1-carboxylate](/img/structure/B11040906.png)
![4,4'-benzene-1,4-diylbis[2-amino-7-(diethylamino)-4H-chromene-3-carbonitrile]](/img/structure/B11040907.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B11040909.png)
![1-(3-Chlorophenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11040913.png)

![[4-(3-bromophenyl)-3-cyano-6-methyl-5-(phenylcarbonyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B11040927.png)
![1,1'-[(Z)-1-nitroethene-1,2-diyl]bis(4-methoxybenzene)](/img/structure/B11040937.png)

![(1E)-1-[(4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040941.png)
![Cyclohexyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11040948.png)
